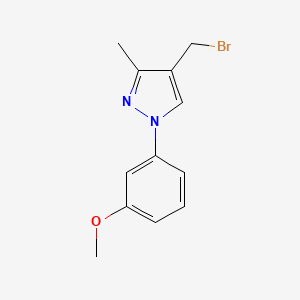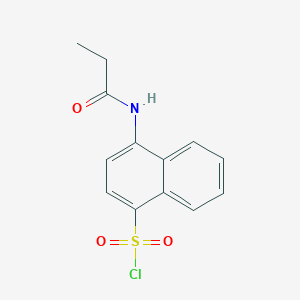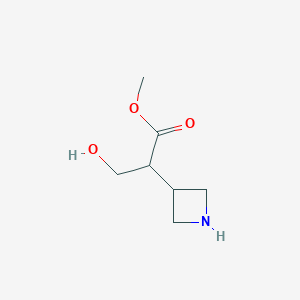
Methyl 2-(azetidin-3-yl)-3-hydroxypropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(azetidin-3-yl)-3-hydroxypropanoate is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles.
Vorbereitungsmethoden
The synthesis of Methyl 2-(azetidin-3-yl)-3-hydroxypropanoate can be achieved through several methods. One common approach involves the aza-Michael addition of NH-heterocycles with Methyl 2-(azetidin-3-ylidene)acetates . This method is efficient and allows for the preparation of functionalized azetidines. . This reaction is one of the most efficient ways to synthesize functionalized azetidines, although it has some inherent challenges.
Analyse Chemischer Reaktionen
Methyl 2-(azetidin-3-yl)-3-hydroxypropanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen chloride in methanol, which can be used to synthesize azetidin-3-yl-acetic acid methyl ester hydrochloride . The aza-Michael addition and Suzuki–Miyaura cross-coupling reactions are also commonly employed to modify the compound and introduce new functional groups .
Wissenschaftliche Forschungsanwendungen
Methyl 2-(azetidin-3-yl)-3-hydroxypropanoate has several applications in scientific research. . The compound’s unique structure makes it a valuable building block for the development of new drugs and therapeutic agents. Additionally, it is used in the preparation of NH-heterocyclic derivatives, such as azetidine, pyrrolidine, piperidine, and morpholine-saturated heterocycles .
Wirkmechanismus
The mechanism of action of Methyl 2-(azetidin-3-yl)-3-hydroxypropanoate involves its interaction with molecular targets and pathways in biological systems. The compound’s azetidine ring is known to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-(azetidin-3-yl)-3-hydroxypropanoate can be compared with other similar compounds, such as Methyl 2-(oxetan-3-ylidene)acetate and other azetidine derivatives . These compounds share similar structural features but differ in their chemical reactivity and biological activity. The unique properties of this compound make it a valuable compound for various applications in chemistry and biology.
Eigenschaften
Molekularformel |
C7H13NO3 |
|---|---|
Molekulargewicht |
159.18 g/mol |
IUPAC-Name |
methyl 2-(azetidin-3-yl)-3-hydroxypropanoate |
InChI |
InChI=1S/C7H13NO3/c1-11-7(10)6(4-9)5-2-8-3-5/h5-6,8-9H,2-4H2,1H3 |
InChI-Schlüssel |
HKKVBCOJXUIKRE-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(CO)C1CNC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


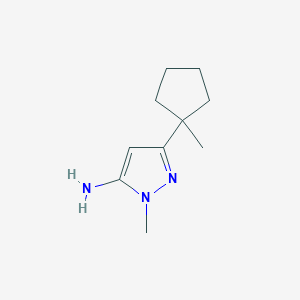
![4-Fluoro-4-[2-(trifluoromethoxy)phenyl]piperidine](/img/structure/B13301081.png)
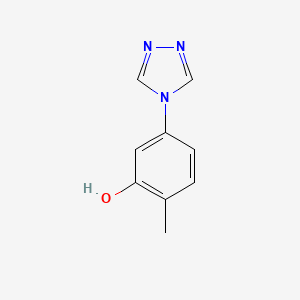
![(Butan-2-yl)[1-(thiophen-2-yl)ethyl]amine](/img/structure/B13301088.png)
![1-(Chloromethyl)spiro[4.5]decane](/img/structure/B13301095.png)
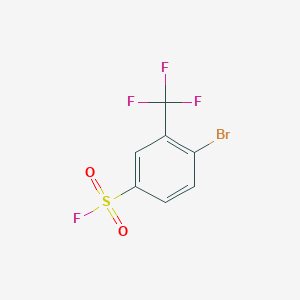
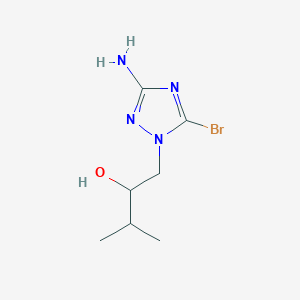
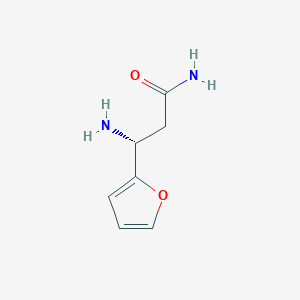
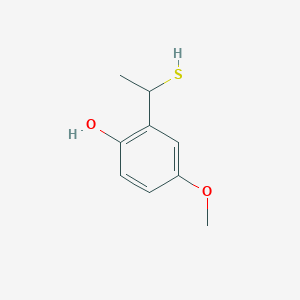
![3-[(2,5-Dimethylphenyl)methoxy]azetidine](/img/structure/B13301113.png)
![4-{[(4-Bromothiophen-2-yl)methyl]amino}pentan-1-ol](/img/structure/B13301128.png)
![4-Chloro-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13301135.png)
